Monoacetoacetin

Description

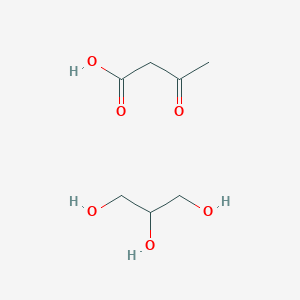

Structure

2D Structure

Properties

CAS No. |

66523-11-3 |

|---|---|

Molecular Formula |

C7H14O6 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

3-oxobutanoic acid;propane-1,2,3-triol |

InChI |

InChI=1S/C4H6O3.C3H8O3/c1-3(5)2-4(6)7;4-1-3(6)2-5/h2H2,1H3,(H,6,7);3-6H,1-2H2 |

InChI Key |

RMSNKXILWAAGDS-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(=O)O.C(C(CO)O)O |

Canonical SMILES |

CC(=O)CC(=O)O.C(C(CO)O)O |

Synonyms |

monoacetoacetin monoglyceryl acetoacetate |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Monoacetoacetin

Enzymatic Synthesis Methodologies of Monoacetoacetin

Enzymatic synthesis offers a mild and selective approach to producing this compound, leveraging the catalytic power of lipases and esterases.

Transesterification Reactions Catalyzed by Lipases and Esterases

The principal enzymatic route to this compound involves the transesterification of an acetoacetate (B1235776) ester (such as methyl acetoacetate or ethyl acetoacetate) with glycerol (B35011). This reaction is typically conducted in a non-aqueous environment to prevent hydrolysis of the ester starting materials, which would yield acetoacetic acid and the corresponding alcohol. Lipases and esterases from various microbial sources are effective catalysts for this transformation.

Mechanism: The enzyme facilitates the exchange of the acyl group from the acetoacetate ester to one of the hydroxyl groups of glycerol. This process requires careful control of water content, as excessive water can lead to undesired hydrolysis.

Catalysts: Prominent enzymes employed include Candida antarctica lipase (B570770) (often immobilized, e.g., Novozym 435), Rhizomucor miehei lipase (Lipozyme RMIM), Aspergillus lipase, Esterase Thermoanaerobium brockii, and ThermoCat Esterase #20 nih.govresearchgate.nettandfonline.commdpi.com.

Solvents: Non-aqueous solvents such as acetonitrile (B52724), tetrahydrofuran (B95107) (THF), methyl tert-butyl ether (MTBE), acetone, and toluene (B28343) are utilized to dissolve the reactants and maintain anhydrous conditions nih.govtandfonline.com.

Table 1: Common Enzymes and Conditions for Enzymatic Synthesis of this compound

| Enzyme Type | Specific Enzyme Examples | Substrates | Typical Solvent(s) | Key Reaction Conditions | Product(s) |

| Lipases | Candida antarctica lipase B (CALB), Novozym 435 | Glycerol, Methyl acetoacetate / Ethyl acetoacetate | Acetonitrile, THF, Toluene | Anhydrous conditions, 37-60°C, 24-96 hours | This compound (MAA), Diacetoacetyl glycerol (DAcG) |

| Rhizomucor miehei lipase (RMIM) | Glycerol, Ethyl acetoacetate | Organic solvents (e.g., hexane, toluene) | Controlled water content, 40-65°C | MAcG, DAcG | |

| Esterases | Esterase Thermoanaerobium brockii, ThermoCat Esterase #20 | Glycerol, Methyl acetoacetate | Acetonitrile, MTBE | Anhydrous conditions, 37°C | This compound (MAA) |

Investigation of Enzyme Specificity and Efficiency in Non-Aqueous Media

The efficiency and specificity of enzymes in non-aqueous media are critical for successful synthesis. Enzyme selection is vital, as different lipases exhibit varying affinities for glycerol and acetoacetate esters.

Solvent Effects: The choice of solvent impacts substrate solubility and enzyme activity. Solvents must dissolve glycerol and the acetoacetate ester without interfering with the reaction or denaturing the enzyme. Acetonitrile and THF have shown good solubility for substrates nih.govtandfonline.com.

Water Content: The presence of a small, controlled amount of water is often crucial for enzyme activity, as it can facilitate interfacial activation of lipases. However, excess water leads to hydrolysis. Optimal yields are typically achieved within a narrow range of water content, and excess acyl donor can sometimes mitigate the inhibitory effect of water researchgate.netmdpi.com.

Enzyme Loading and Support: The amount of enzyme used influences reaction rate and yield. Immobilized enzymes are often preferred for ease of separation and reusability. The presence or absence of support materials like silica (B1680970) can also affect product distribution, with silica influencing the production of mono- vs. di-acylated products researchgate.netmdpi.com.

Microwave-Assisted Enzymatic Synthesis Optimization

Microwave irradiation has emerged as a technique to accelerate enzymatic reactions, offering potential benefits in terms of reduced reaction times and increased yields.

Synergistic Effects: Microwave heating can enhance reaction rates by promoting molecular friction and potentially inducing conformational changes in enzymes that improve their activity nih.govmdpi.com. This synergy has been demonstrated in various esterification and transesterification reactions catalyzed by lipases researchgate.netnih.govnih.govscielo.org.mxresearchgate.netresearchgate.netdntb.gov.ua.

Parameter Optimization: Studies on microwave-assisted enzymatic synthesis focus on optimizing parameters such as enzyme loading, substrate molar ratio, reaction temperature, and reaction time to maximize conversion and selectivity nih.govresearchgate.netnih.govnih.govscielo.org.mxresearchgate.netresearchgate.netdntb.gov.ua. For instance, optimizing the synthesis of geranyl acetoacetate under microwave irradiation involved tuning these variables, with results showing significant improvements over conventional heating researchgate.netnih.govresearchgate.net.

Solvent-Free Systems: Microwave-assisted synthesis is often performed in solvent-free systems, further enhancing its green chemistry credentials researchgate.netnih.govresearchgate.net.

Development of Non-Enzymatic Synthetic Pathways for this compound

While enzymatic methods are common, chemical synthesis routes also exist for glycerol derivatives, including acetins, which are structurally related to this compound.

Glycerol Acetylation: The acetylation of glycerol using acetic acid or acetic anhydride (B1165640) in the presence of acid catalysts is a well-established chemical route to acetins (mono-, di-, and triacetin) mdpi.comrsc.orgundip.ac.idnih.govengj.org. These acetins serve as fuel additives and have applications in cosmetics and pharmaceuticals.

Catalysts: Solid acid catalysts, including zeolites, heteropoly acids, ion-exchange resins (e.g., Amberlyst-15), and modified carbon materials, are employed to facilitate these reactions mdpi.comrsc.orgnih.govengj.orgfrontiersin.org.

Reaction Conditions: Chemical acetylation typically requires higher temperatures (60-120°C) and can involve hazardous reagents like acetic anhydride mdpi.comundip.ac.idengj.org.

Diketene (B1670635) Method: A historical non-enzymatic synthesis of this compound involved reacting glycerol with diketene at 80°C google.com.

Synthesis of this compound Derivatives and Analogues

Derivatization strategies can involve creating positional isomers or modifying the glycerol backbone.

Structural Modifications of the Glycerol Moiety

This compound itself is a monoester of glycerol, meaning one of its three hydroxyl groups is esterified. The synthesis can lead to different positional isomers, such as esterification at the primary (sn-1 or sn-3) or secondary (sn-2) hydroxyl groups of glycerol.

Positional Isomers: The synthesis of this compound can yield a mixture of positional isomers, depending on the regioselectivity of the enzyme or catalyst used. For instance, sn-1,3-specific lipases might favor esterification at the primary hydroxyl groups of glycerol mdpi.com.

Glycerol Backbone Modification: While direct modification of the glycerol moiety before acetoacetylation to create novel this compound derivatives is less documented in the provided literature, the broader concept of modifying polyols, including glycerol, to create acetoacetate esters is relevant for polymer applications acs.orgmdpi.com. Studies on phospholipid synthesis also explore various positional isomers of fatty acid esters on the glycerol backbone, illustrating the importance of regiochemistry researchgate.netnih.govmdpi.comnih.gov.

Di- and Tri-acetoacetyl Glycerols: The synthesis can also yield di- and tri-acetoacetyl glycerol derivatives, depending on reaction conditions and the stoichiometry of the reactants researchgate.netmdpi.comresearchgate.net.

Compound List:

this compound (MAA)

Glycerol

Acetoacetic acid

Methyl acetoacetate

Ethyl acetoacetate

Diketene

Acetonitrile

Tetrahydrofuran (THF)

Methyl tert-butyl ether (MTBE)

Acetone

Toluene

Hexane

Diketene

Acetic acid

Acetic anhydride

Triacetin

Monoacetin

Diacetin

Candida antarctica lipase B (CALB)

Novozym 435

Rhizomucor miehei lipase (RMIM)

Lipozyme RMIM

Aspergillus lipase

Esterase Thermoanaerobium brockii

ThermoCat Esterase #20

Geraniol

Geranyl acetoacetate

Geranyl butyrate (B1204436)

Geranyl hexanoate (B1226103)

Geranyl octanoate (B1194180)

Geranyl (R)-3-hydroxybutyrate

Amberlyst-15

Sulfated zirconia

Cesium phosphotungstate

Carbon fibers (modified)

1(3)-sn-monoacetoacetyl glycerol (MAcG)

1,3-sn-diacetoacetyl glycerol (DAcG)

2,3-Dihydroxypropyl 3-oxobutanoate

Biochemical and Cellular Metabolism Research on Monoacetoacetin

Elucidation of Monoacetoacetin Metabolism within Ketone Body Pathways

This compound's role in metabolism is closely linked to the broader pathways of ketone body utilization. As a derivative of acetoacetate (B1235776), it contributes to the body's energy supply, particularly during periods of reduced carbohydrate availability.

Role of Succinyl-CoA: 3-Oxoacid CoA Transferase (SCOT) in this compound Utilization

A central enzyme in the metabolism of MAA and other ketone bodies is Succinyl-CoA: 3-Oxoacid CoA Transferase (SCOT) nih.goviiarjournals.orgresearchgate.netnih.govwikigenes.orgiiarjournals.org. SCOT catalyzes the rate-limiting step in ketolysis, which is the transfer of a CoA group from succinyl-CoA to acetoacetate, forming acetoacetyl-CoA nih.gov. Acetoacetyl-CoA is then cleaved by mitochondrial acetoacetyl-CoA thiolase to yield two molecules of acetyl-CoA, which can enter the citric acid cycle for ATP production nih.gov. Research has established that MAA metabolism is mediated by SCOT, and its utilization is significantly impacted by the presence or absence of this enzyme iiarjournals.orgresearchgate.netnih.goviiarjournals.org. Specifically, SCOT deficiency impairs the ability of cells to utilize MAA effectively for energy nih.govwikigenes.org.

Interactions with Other Key Metabolic Pathways (e.g., carbohydrate, lipid, amino acid metabolism)

This compound functions as an alternative energy substrate to glucose, particularly in parenteral nutrition settings iiarjournals.orgnih.gov. Studies comparing MAA and glucose administration in burned rats revealed distinct physiological responses: MAA infusion led to hyperketonemia without significant changes in glucose or insulin (B600854) levels, whereas glucose administration resulted in hyperglycemia and increased insulin nih.govcore.ac.uknih.gov. Both substrates were found to decrease weight loss and nitrogen excretion, and influence leucine (B10760876) metabolism, indicating MAA's role in protein metabolism and its impact on energy substrate utilization nih.govcore.ac.uk. Fatty acids also contribute to the metabolic pool via acetyl-CoA, which can be directed towards ketone body synthesis or the citric acid cycle youtube.com. The interplay between carbohydrate and ketone body metabolism highlights MAA's capacity to modulate energy substrate preference and availability within the cell nih.govyoutube.com. Furthermore, MAA's effects on leucine kinetics suggest interactions with amino acid metabolism, influencing protein synthesis rates nih.govcore.ac.uk.

This compound in In Vitro Cellular Models

The investigation of MAA's effects in cellular models, particularly cancer cell lines, has provided insights into its potential as a therapeutic agent and its metabolic dependencies.

Modulation of Cellular Bioenergetics and Substrate Preference

This compound is recognized for its ability to serve as a physiological energy source, contributing to ATP production through ketone body metabolism nih.govnih.govwikipedia.org. In cellular studies, MAA has been shown to support cellular functions and potentially influence substrate preference. For instance, MAA has been proposed to provide preferential energy for certain types of gastric cancer cells, particularly those with specific metabolic characteristics nih.gov. The differential response of gastric cancer cell lines to MAA medium, depending on their SCOT expression, suggests that cells with intact SCOT pathways can effectively utilize MAA, potentially altering their reliance on other substrates like glucose iiarjournals.orgresearchgate.netnih.goviiarjournals.org.

Impact on Cell Proliferation and Viability in Specific Cell Lines

Research has demonstrated that MAA can significantly suppress the proliferation of specific cancer cell lines in vitro. In studies involving human gastric cancer cell lines, OCUM-2M and MKN-28 cells, which lacked SCOT mRNA expression, exhibited significant growth suppression when cultured in MAA-supplemented medium compared to glucose-supplemented medium iiarjournals.orgresearchgate.netnih.goviiarjournals.org. In contrast, cell lines such as MKN-74 and MKN-45, which expressed SCOT mRNA, showed no significant growth suppression when treated with MAA iiarjournals.orgresearchgate.netnih.goviiarjournals.org. These findings suggest that the antiproliferative effect of MAA is dependent on the presence of functional SCOT enzyme, indicating a targeted metabolic vulnerability in SCOT-deficient cells nih.gov. Proliferation was assessed using methods such as the MTT assay and [3H]-thymidine incorporation, which measure cellular metabolic activity and DNA synthesis, respectively iiarjournals.orgresearchgate.netnih.goviiarjournals.orgnih.govsigmaaldrich.com.

Data Tables

Table 1: Effect of this compound (MAA) on Gastric Cancer Cell Growth Compared to Glucose

| Cell Line | SCOT mRNA Expression | Growth in MAA Medium (vs. Glucose) | Growth Suppression (%) |

| OCUM-2M | Absent | Significantly Suppressed | ~79% |

| MKN-28 | Absent | Significantly Suppressed | ~82% |

| MKN-74 | Present | Not Significantly Suppressed | N/A |

| MKN-45 | Present | Not Significantly Suppressed | N/A |

Note: Growth suppression percentages are approximate values derived from reported findings iiarjournals.org. "N/A" indicates no significant suppression was observed.

Table 2: Relationship Between SCOT Expression and MAA-Mediated Growth Inhibition in Gastric Cancer Cells

| Cell Line | SCOT mRNA Expression | MAA Growth Impact |

| OCUM-2M | Absent | Significant proliferation inhibition |

| MKN-28 | Absent | Significant proliferation inhibition |

| MKN-74 | Present | No significant proliferation inhibition |

| MKN-45 | Present | No significant proliferation inhibition |

| Fibroblasts | Present | No significant proliferation inhibition (normal cells) |

Note: This table summarizes the differential response of cell lines based on their SCOT expression status when exposed to MAA iiarjournals.orgresearchgate.netnih.goviiarjournals.org.

Compound List

this compound (MAA)

Acetoacetate

β-Hydroxybutyrate (3-HBA)

Succinyl-CoA

Glucose

Acetyl-CoA

Acetoacetyl-CoA

ATP

[3H]-thymidine

Thymidine

Fatty acids

Amino acids

Carbohydrates

Lipids

Pyruvate

Lactate

Succinyl-CoA: 3-Oxoacid CoA Transferase (SCOT)

Mitochondrial acetoacetyl-CoA thiolase

Adenosine diphosphate (B83284) (ADP)

Adenosine monophosphate (AMP)

Formyl peptide receptors 1 and 2 (FPR1/2)

Annexin-A1 (ANXA1)

Methyl acetoacetate

4-nitrophenyl butyrate (B1204436)

Propylene glycol

Malonyl CoA

Acylcarnitine

Carnitine

Comparative Metabolic Studies of this compound in Animal Models (Non-Clinical, Mechanistic Focus)

Research has also explored the metabolic effects of this compound in animal models, particularly in the context of parenteral nutrition and stress conditions. A study involving burned rats investigated MAA as an alternative non-protein energy source compared to dextrose core.ac.ukportlandpress.com. The study compared four groups of rats: one receiving only amino acids (control), one with amino acids and dextrose, one with amino acids, dextrose, and MAA (1:1 mixture), and one with amino acids and MAA core.ac.ukportlandpress.com.

Key Metabolic Findings in Burned Rats:

Energy Substrate Efficacy: The addition of MAA, either alone or in combination with dextrose, led to significant decreases in urinary nitrogen excretion and whole-body leucine oxidation compared to the group receiving only amino acids core.ac.ukportlandpress.com. This indicates that MAA effectively contributed to meeting energy demands, thereby sparing protein for metabolic processes.

Protein Metabolism: Gastrocnemius-muscle protein-synthesis rates were higher in all three groups that received additional non-protein energy (dextrose, MAA, or both) compared to the amino acid-only group core.ac.ukportlandpress.com. This suggests MAA, similar to dextrose, supports muscle protein synthesis under conditions of stress.

Ketone Body and Glucose Metabolism: Rats infused with MAA exhibited high concentrations of serum ketone bodies (acetoacetate and 3-hydroxybutyrate) without significant changes in serum glucose or insulin levels. In contrast, rats receiving dextrose showed decreased ketone bodies and significantly increased glucose and insulin levels core.ac.ukportlandpress.com. This indicates a distinct metabolic profile when MAA is used as the primary energy source, characterized by elevated ketone bodies and stable glucose homeostasis.

Table 2: Comparative Metabolic Parameters in Burned Rats with Different Parenteral Nutrition Regimens

| Parameter | Group I (Amino Acids Only) | Group II (AA + Dextrose) | Group III (AA + Dextrose + MAA) | Group IV (AA + MAA) |

| Urinary Nitrogen Excretion | Baseline | Decreased | Decreased | Decreased |

| Whole-body L-leucine Oxidation | Baseline | Decreased | Decreased | Decreased |

| Gastrocnemius-muscle protein synthesis rate | Baseline | Increased | Increased | Increased |

| Serum Ketone Bodies | Low | Decreased | Intermediate | High |

| Serum Glucose | Baseline | Increased | Intermediate | Baseline |

| Serum Insulin | Baseline | Increased | Intermediate | Baseline |

AA = Amino Acids; MAA = this compound. "Baseline" indicates the reference state. "Decreased," "Increased," "Low," "High," and "Intermediate" describe the relative changes or levels compared to the baseline or other groups as indicated in the source.

These findings collectively suggest that this compound can function as an effective intravenous energy source in stressed animal models, influencing protein metabolism and altering the systemic profile of ketone bodies and glucose, thereby providing a mechanistic understanding of its metabolic role.

Compound List:

this compound (MAA)

Succinyl-CoA:3-oxoacid CoA transferase (SCOT)

Succinyl-CoA

Acetoacetate

Glucose

L-leucine

Amino acids

Dextrose

Advanced Analytical Methodologies for Monoacetoacetin Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental for confirming the molecular structure and assessing the purity of Monoacetoacetin.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

NMR spectroscopy provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are crucial.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the different types of protons in the molecule. Based on the structure of glycerol (B35011) 3-O-acetoacetate (CH₃-CO-CH₂-COO-CH₂-CH(OH)-CH₂OH), the following signals are anticipated:

A singlet for the methyl protons (CH₃) adjacent to a ketone carbonyl, typically observed around δ 2.1-2.3 ppm .

A singlet for the methylene (B1212753) protons (COCH₂COO) situated between a ketone and an ester carbonyl, expected in the range of δ 3.4-3.6 ppm .

Signals for the glycerol backbone protons:

The methylene protons adjacent to the ester linkage (-CH₂-O-CO-) are likely to appear as a multiplet or two distinct signals due to the asymmetry, in the range of δ 4.0-4.5 ppm .

The methine proton on the glycerol backbone (-CH(OH)-) is expected as a multiplet, typically around δ 3.5-4.0 ppm .

The methylene protons adjacent to the primary alcohol (-CH₂OH) would also appear as multiplets in a similar range, δ 3.5-4.0 ppm .

The hydroxyl proton (-OH) signal is expected to be a broad singlet, variable in position depending on concentration and solvent, and exchangeable with D₂O.

¹³C NMR Spectroscopy: Carbon NMR provides information about the carbon skeleton. For this compound, the ¹³C NMR spectrum is expected to show signals for:

The methyl carbon (CH₃) of the acetyl group: δ 20-25 ppm .

The methylene carbon (COCH₂COO) between carbonyls: δ 40-50 ppm .

The ester carbonyl carbon (-COO-): δ 165-175 ppm .

The ketone carbonyl carbon (CO): δ 190-205 ppm .

The carbons of the glycerol moiety, which typically resonate in the δ 60-75 ppm range.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Methyl (CH₃-CO-) | 2.1 - 2.3 | s |

| Methylene (CO-CH₂-COO-) | 3.4 - 3.6 | s |

| Glycerol CH₂ (ester-linked) | 4.0 - 4.5 | m |

| Glycerol CH (ester-linked) | 3.5 - 4.0 | m |

| Glycerol CH₂ (alcohol-linked) | 3.5 - 4.0 | m |

| Hydroxyl (-OH) | Variable | s (broad) |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Methyl (CH₃-CO-) | 20 - 25 |

| Methylene (CO-CH₂-COO-) | 40 - 50 |

| Ester Carbonyl (-COO-) | 165 - 175 |

| Ketone Carbonyl (CO) | 190 - 205 |

| Glycerol Carbons (CH₂, CH) | 60 - 75 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is vital for determining the molecular weight and providing structural information through fragmentation patterns. For this compound (C7H12O5), the molecular ion would be expected at m/z 176. Common ionization techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) would yield characteristic ions.

Molecular Ion: In EI-MS, the molecular ion peak [M]⁺• would be observed at m/z 176. In ESI-MS, protonated [M+H]⁺ at m/z 177 or deprotonated [M-H]⁻ at m/z 175 might be observed, depending on the mode.

Fragmentation: Characteristic fragmentation pathways for this compound would likely involve:

Alpha-cleavage adjacent to the carbonyl groups, leading to fragments like loss of CH₃• (m/z 161), loss of CO• (m/z 148), or loss of CH₂COO• (m/z 105).

Cleavage of the ester bond, potentially yielding fragments related to acetoacetate (B1235776) (m/z 101 for [CH₃COCH₂COO]⁺) and glycerol fragments.

Loss of water (M-18) or other small neutral molecules.

Fragmentation of the glycerol backbone can also occur.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are used to identify functional groups and conjugation within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

C=O Stretching: A strong absorption band for the ketone carbonyl (around 1715-1725 cm⁻¹) and a distinct, slightly higher frequency band for the ester carbonyl (around 1735-1750 cm⁻¹). Beta-keto esters can exhibit a doublet for the two carbonyl groups in the keto tautomer uobabylon.edu.iq.

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

C-O Stretching: Bands in the range of 1000-1300 cm⁻¹ corresponding to the ester and alcohol C-O bonds savemyexams.com.

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region for aliphatic C-H bonds vscht.cz.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Beta-dicarbonyl compounds like acetoacetates can exist in keto-enol tautomeric forms. The enol form, with its conjugated system (C=C-C=O), typically exhibits UV absorption. This compound is expected to show absorption in the UV region, likely in the range of 240-280 nm , due to the enol tautomer libretexts.org.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for assessing purity, separating isomers if present, and quantifying this compound in complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

HPLC is a powerful tool for separating and quantifying compounds based on their differential partitioning between a stationary phase and a mobile phase.

Methodology: Reversed-phase HPLC (RP-HPLC) is commonly employed for compounds of this polarity. A C18 column is often suitable, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution might be used to achieve optimal separation of this compound from potential impurities or synthesis by-products.

Detection: Due to the absence of strong chromophores in the visible region, UV detection at lower wavelengths (e.g., 210-240 nm) is typically used to detect the carbonyl groups utb.cz. Alternatively, detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used, as they are less dependent on chromophores and are suitable for quantifying less UV-active compounds chromforum.org.

Purity and Isomer Analysis: HPLC can effectively determine the purity of this compound by separating it from related substances or degradation products. If positional isomers of this compound (e.g., esterification at the primary vs. secondary hydroxyl group of glycerol) were present, HPLC would be capable of resolving them.

Table 3: Typical HPLC Conditions for this compound Analysis

| Parameter | Typical Condition | Notes |

| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) | Other polar stationary phases might also be suitable. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Acid modifiers (e.g., formic acid, acetic acid) may be added. |

| Flow Rate | 0.5 - 1.0 mL/min | Dependent on column dimensions. |

| Column Temperature | 25 - 40 °C | For consistent retention times. |

| Detection | UV detector (210-240 nm), ELSD, or CAD | UV detection relies on the enol tautomer's absorption. |

| Quantification | External standard method or area percentage for purity. | Calibration curve generated using known concentrations of MAA standard. |

Gas Chromatography (GC) for Volatile By-products and Related Compounds

Gas Chromatography is primarily used for the analysis of volatile and thermally stable compounds.

Application: While this compound itself might be analyzed by GC, its relatively higher molecular weight and the presence of hydroxyl groups could lead to thermal degradation or adsorption issues on standard GC columns. GC is more commonly applied to analyze volatile impurities or by-products generated during the synthesis of this compound, such as residual glycerol, diketene (B1670635), or other low molecular weight esters.

Derivatization: To improve volatility and thermal stability for GC analysis, this compound might require derivatization. Common derivatization agents like silylating agents (e.g., BSTFA with TMCS) or acetylation agents (e.g., acetic anhydride) can convert the hydroxyl groups into more volatile and stable derivatives chromforum.orgnih.govprotocols.ionih.gov.

Detection: Flame Ionization Detector (FID) is a common detector for GC analysis of organic compounds. GC coupled with Mass Spectrometry (GC-MS) provides both separation and identification capabilities, allowing for the characterization of volatile components based on their mass spectra and fragmentation patterns.

Table 4: Potential GC Conditions for this compound Analysis (after derivatization)

| Parameter | Typical Condition | Notes |

| Column | Polar capillary column (e.g., DB-WAX, HP-INNOWax) | For separating polar analytes and their derivatives. |

| Carrier Gas | Helium or Nitrogen | Standard GC carrier gases. |

| Oven Temperature | Programmed temperature ramp (e.g., starting at 50°C, ramp to 250°C) | To ensure proper elution and separation of analytes. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general detection, MS for identification and quantification. |

| Derivatization | Silylation (e.g., BSTFA/TMCS) or Acetylation (e.g., Acetic Anhydride) | Necessary to improve volatility and thermal stability of the hydroxyl groups. |

Compound List:

this compound (MAA)

Monoglyceryl acetoacetate

Glycerol 3-O-acetoacetate

Glycerol

Acetoacetic acid

Acetoacetate

Diketene

Methyl acetoacetate (analogous compound)

Ethyl acetoacetate (analogous compound)

3-hydroxybutyrate (B1226725) (BHB)

Glucose

1,2,3-butanetriol (B1208628) (internal standard)

Acetic anhydride (B1165640)

Trimethylsilyl imidazole (B134444)

BSTFA

TMCS

The search results indicate that while advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) wikipedia.orgnih.govthermofisher.comnih.gov, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) nih.govmeasurlabs.comnih.gov, various spectroscopic methods mdc-berlin.deiyte.edu.trmdpi.comchromedia.org, and electrochemical detection methods benthambooks.comfrontiersin.orgcanatu.comresearchgate.netsc.edunih.gov are well-established for chemical analysis, and methodologies for assay development and validation are extensively documented unodc.orgwoah.orgeuropa.eudemarcheiso17025.comdispendix.comeuropa.eumlm-labs.compharmaron.comimanislife.comresearchgate.netslingshotbio.com, there is a lack of specific research findings and data tables directly pertaining to the chemical compound "this compound" within these advanced analytical contexts.

Searches for "this compound" in relation to electrochemical detection, advanced analytical approaches, assay development, and metabolite analysis did not yield specific studies or data that would allow for the generation of detailed, scientifically accurate content for sections 4.3 and 4.4 as requested. The available information on this compound ( googleapis.com, researchgate.net, scirp.org, google.com) is too general and does not provide the necessary analytical details or research findings required to fulfill the prompt's specific requirements for data tables and detailed research findings.

Therefore, it is not possible to generate the requested article focusing solely on this compound with the specified depth and adherence to the outline, due to the absence of specific analytical data for this compound in the provided search results.

Based on a comprehensive search of available scientific literature, there are no specific theoretical and computational studies focused solely on the chemical compound “this compound” that align with the detailed outline provided. Research applying quantum chemical investigations, computational modeling of reaction mechanisms, or molecular dynamics simulations directly to this compound could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested, while strictly adhering to the specified outline for this compound. The methodologies mentioned in the outline, such as Density Functional Theory (DFT), ab initio calculations, and molecular dynamics, are widely used in computational chemistry to study various molecules. However, specific applications of these methods to this compound are not documented in the accessible literature.

Theoretical and Computational Studies on Monoacetoacetin

In Silico Design and Prediction of Novel Monoacetoacetin Derivatives with Desired Chemical Properties

The advancement of computational chemistry has revolutionized the field of drug discovery and materials science, offering powerful tools for the rational design of novel molecules with specific, predetermined properties. nih.govijcrt.orgemanresearch.org In silico techniques, which encompass a range of computational methods, allow for the virtual screening of extensive chemical libraries, the prediction of physicochemical and biological properties, and the optimization of lead compounds, thereby accelerating the development process and reducing costs. globalresearchonline.netjetir.org In the context of this compound, these computational approaches provide a theoretical framework for the design and evaluation of new derivatives with enhanced or targeted chemical characteristics.

Lead Identification and Optimization

The initial phase in the in silico design of novel this compound derivatives involves the identification of a lead compound, which can be this compound itself or a known derivative with some desirable activity. Computational tools are then employed to modify the lead structure and predict the properties of the resulting analogs. nih.gov This process is guided by techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. creative-biostructure.comnih.gov

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific chemical property. jetir.orgneovarsity.org By analyzing a dataset of known this compound analogs and their measured properties, a predictive QSAR model can be developed. This model can then be used to estimate the properties of newly designed, virtual derivatives, allowing for the rapid screening of a large number of potential candidates. jetir.org

Molecular docking is another crucial technique that predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. nih.govresearchgate.netbohrium.comingentaconnect.com If the intended application of the this compound derivatives involves interaction with a biological target, molecular docking can be used to design molecules that fit optimally into the binding site, thereby maximizing their potential efficacy. nih.govresearchgate.net

Virtual Screening and ADMET Prediction

Once a virtual library of this compound derivatives has been designed, computational methods can be used to screen them for desirable properties. This virtual high-throughput screening (vHTS) is significantly faster and more cost-effective than traditional experimental screening.

A critical aspect of in silico drug design is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov These properties are crucial for the development of safe and effective therapeutic agents. Various computational models can predict parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. nih.gov By filtering out compounds with predicted unfavorable ADMET profiles early in the design process, researchers can focus on candidates with a higher likelihood of success in later stages of development. nih.govnih.gov

Illustrative Data on Hypothetical this compound Derivatives

To demonstrate the application of these in silico methods, the following tables present hypothetical data for a series of designed this compound derivatives.

Table 1: Predicted Biological Activity and Physicochemical Properties of Novel this compound Derivatives

| Derivative ID | Predicted IC₅₀ (µM) | LogP | Molecular Weight ( g/mol ) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| MAA-001 | 5.2 | 1.8 | 210.23 | 2 | 4 |

| MAA-002 | 2.1 | 2.5 | 245.28 | 1 | 5 |

| MAA-003 | 8.9 | 1.2 | 198.19 | 3 | 4 |

| MAA-004 | 1.5 | 2.8 | 260.31 | 1 | 6 |

| MAA-005 | 12.4 | 0.9 | 184.16 | 3 | 3 |

Table 2: Predicted ADMET Properties of Selected this compound Derivatives

| Derivative ID | Predicted Human Oral Absorption (%) | Predicted Blood-Brain Barrier Penetration | Predicted CYP2D6 Inhibition | Predicted Hepatotoxicity |

| MAA-001 | 85 | High | Low | Low |

| MAA-002 | 78 | Medium | Low | Low |

| MAA-004 | 72 | Low | Medium | Low |

The detailed research findings from such in silico studies would provide valuable insights into the structure-property relationships of this compound derivatives. For instance, the analysis might reveal that the addition of a specific functional group at a particular position on the this compound scaffold consistently leads to an improvement in the desired property. This knowledge can then be used to guide the synthesis of the most promising candidates for experimental validation.

Future Research Directions and Emerging Paradigms for Monoacetoacetin

Exploration of Sustainable and Green Chemistry Approaches for Synthesis

Future research in the synthesis of monoacetoacetin is increasingly focused on sustainable and green chemistry principles. This includes exploring novel enzymatic routes and optimizing existing biocatalytic methods to reduce environmental impact and enhance efficiency. The use of lipases, such as Candida antarctica lipase (B570770) B (CalB), for transesterification reactions is a promising avenue, offering mild reaction conditions, high selectivity, and reduced waste generation compared to traditional chemical synthesis cnchemshop.comnih.govphysiology.orgnih.govnih.govparis-saclay.frmdpi.comnih.gov. Future work may involve the development of more robust and cost-effective immobilized enzymes, the exploration of solvent-free reaction systems, and the integration of continuous flow biocatalysis to improve scalability and process intensification mdpi.comnih.gov. Research into utilizing renewable feedstocks and optimizing reaction parameters to minimize energy consumption and by-product formation will be crucial for developing truly sustainable production methods for MAA and its derivatives.

Integration of Omics Data in this compound Metabolic Research

The integration of omics technologies, such as metabolomics and proteomics, offers a powerful approach to unraveling the complex metabolic roles of this compound. Future research will likely involve comprehensive metabolomic profiling of cells and tissues exposed to MAA to identify altered metabolic pathways and biomarkers acs.orgresearchgate.netphysiology.orgnih.govnih.gov. Proteomic studies can elucidate changes in protein expression and post-translational modifications in response to MAA, providing insights into its cellular mechanisms of action nih.govnih.govdntb.gov.ua. Combining these datasets with transcriptomic data will enable a systems-level understanding of MAA's impact on cellular metabolism, potentially revealing novel signaling cascades and regulatory networks. Fluxomic analyses, tracking the metabolic fate of labeled MAA or its metabolites, will be essential for quantifying metabolic fluxes and understanding MAA's contribution to various biochemical pathways.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize research on this compound. AI can be employed to predict optimal synthesis conditions, identify novel MAA derivatives with desired properties, and accelerate the discovery of new applications frontiersin.orgnih.gov. ML algorithms can analyze large omics datasets to identify complex patterns and predict MAA's biological activity or therapeutic potential. Furthermore, AI can aid in the development of predictive models for MAA's pharmacokinetic and pharmacodynamic profiles, assisting in the design of more effective delivery strategies. Applications in analytical data processing, such as interpreting complex spectroscopic or chromatographic data, will also streamline research workflows.

Advanced In Vitro Models and Organ-on-a-Chip Systems for Metabolic Studies

To gain a more precise understanding of this compound's metabolic fate and cellular effects, advanced in vitro models are essential. Future research will increasingly utilize organ-on-a-chip systems and sophisticated cell culture models that better recapitulate the in vivo microenvironment. These platforms allow for the study of MAA's uptake, metabolism, and signaling in a controlled, physiologically relevant context. For instance, liver-on-a-chip models could elucidate MAA's hepatic metabolism and its role in regulating glucose and lipid homeostasis, while muscle-on-a-chip systems could investigate its impact on energy substrate utilization and mitochondrial function ahajournals.orgnih.govresearchgate.netphysiology.orgfrontiersin.org. Such models will facilitate high-resolution studies of MAA's interactions with specific cellular pathways and its impact on tissue-specific metabolic functions.

Investigation of this compound's Role in Specific Biochemical Signaling Pathways

Beyond its role as an energy substrate, this compound, as a ketone body, may exert significant signaling functions. Emerging research highlights ketone bodies as signaling molecules that can influence epigenetic regulation, inflammation, and cellular stress responses ahajournals.orgfrontiersin.orgnih.govnih.govbuckinstitute.orgresearchgate.netescholarship.orgfrontiersin.organygenes.com. Future investigations should focus on identifying specific receptors or cellular targets through which MAA mediates these signaling effects. Research could explore MAA's potential to modulate pathways such as those involving histone deacetylases (HDACs), G protein-coupled receptors (GPCRs), or inflammatory mediators like NF-κB. Understanding these signaling roles is critical for uncovering MAA's pleiotropic effects and its potential therapeutic applications beyond simple energy provision.

Development of High-Throughput Screening Methods for this compound-Related Compounds

The development of high-throughput screening (HTS) methods will be crucial for discovering novel this compound analogs with enhanced therapeutic properties or specific biological activities. HTS platforms can rapidly assess large libraries of MAA derivatives for their efficacy in modulating specific metabolic pathways, inhibiting particular enzymes, or interacting with defined signaling targets dripcapital.comfrontiersin.org. This will involve the design of robust biochemical and cell-based assays that can accurately measure MAA-related compound activity. Such screening efforts could accelerate the identification of lead compounds for drug development or the discovery of novel metabolic modulators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.